Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate
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Overview
Description
Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate typically involves multi-step organic reactions. One common approach is the condensation of 2-benzyl-5-amino-1,3-oxazole with 2-(3,4-dimethoxyphenyl)ethylamine, followed by phosphorylation using dimethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-benzyl-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl)phosphonate: shares similarities with other phosphonate-containing oxazole derivatives.
Indole derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a phosphonate group with an oxazole ring and a dimethoxyphenyl moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H27N2O6P |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H27N2O6P/c1-26-18-11-10-17(14-19(18)27-2)12-13-23-21-22(31(25,28-3)29-4)24-20(30-21)15-16-8-6-5-7-9-16/h5-11,14,23H,12-13,15H2,1-4H3 |
InChI Key |
IYTOCRBFRFQGRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=CC=C3)P(=O)(OC)OC)OC |
Origin of Product |
United States |
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